Sodium 6-methylpyridazine-3-sulfinate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;6-methylpyridazine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.Na/c1-4-2-3-5(7-6-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUFTXLWDQQGX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137835-12-0 | |
| Record name | sodium 6-methylpyridazine-3-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Sodium 6 Methylpyridazine 3 Sulfinate and Analogous Pyridazine Sulfinates
Strategies for Pyridazine (B1198779) Core Construction
The construction of the pyridazine core is a fundamental step and can be achieved through various organic reactions. These strategies can be broadly classified into cyclization reactions to form the ring and functionalization of a pre-existing pyridazine ring.
The formation of the pyridazine ring often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. This classical approach remains a robust method for creating the foundational pyridazine structure. Variations of this method allow for the introduction of substituents at different positions on the ring depending on the nature of the starting dicarbonyl compound.
| Starting Material | Reagent | Product | Reference |
| 1,4-Diketones | Hydrazine | Dihydropyridazines (oxidized to Pyridazines) | rsc.org |
| γ-Ketoacids | Hydrazine | Pyridazinones | |
| Maleic Anhydride (B1165640) Derivatives | Hydrazine | Dihydropyridazinones |
This table is interactive. Click on the headers to sort.
Alternatively, a pre-formed pyridazine ring can be functionalized to introduce the desired substituents. This approach is particularly useful for creating a diverse range of analogs from a common intermediate.
Halopyridazines are versatile intermediates for the synthesis of substituted pyridazines. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the halogen atom is displaced by a variety of nucleophiles. For instance, to synthesize a precursor for Sodium 6-methylpyridazine-3-sulfinate, 3,6-dichloropyridazine (B152260) can be used as a starting material. One of the chlorine atoms can be selectively substituted by a methyl group, followed by the replacement of the second chlorine to introduce a sulfur-containing functional group that can be later converted to the sulfinate.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyridazines. mdpi.com The Suzuki-Miyaura coupling, which involves the reaction of a halopyridazine with an organoboron compound in the presence of a palladium catalyst, is a widely used method for forming carbon-carbon bonds. mdpi.com This reaction is tolerant of a wide range of functional groups and can be used to introduce the 6-methyl group onto a pyridazine ring. mdpi.com For example, 3-chloro-6-iodopyridazine (B154529) could be selectively coupled with a methylboronic acid derivative to yield 3-chloro-6-methylpyridazine.
| Reaction Type | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | 3-Halopyridazine, Methylboronic acid | Pd(PPh3)4 / Base | 3-Methyl-6-halopyridazine |
| Stille | 3-Halopyridazine, Organotin reagent | Pd(PPh3)4 | Substituted Pyridazine |
| Sonogashira | 3-Halopyridazine, Terminal alkyne | PdCl2(PPh3)2 / CuI | Alkynylpyridazine |
This table is interactive. Click on the headers to sort.
Direct C-H functionalization has gained significant attention as an atom-economical method for modifying heterocyclic systems. orgsyn.org While the electron-deficient nature of the pyridazine ring makes electrophilic substitution challenging, transition-metal-catalyzed C-H activation provides a route to introduce substituents directly onto the carbon-hydrogen bonds of the ring. orgsyn.org This approach can offer alternative pathways to substituted pyridazines, potentially reducing the number of synthetic steps.
Functionalization Approaches for Substituted Pyridazines
Methods for Introducing the Sulfinate Moiety
The introduction of the sulfinate group is the final key step in the synthesis of this compound. A common and effective method involves the synthesis of a corresponding pyridazine-3-thiol, followed by its controlled oxidation.
A plausible synthetic route would start from 3-chloro-6-methylpyridazine. This intermediate can be reacted with a sulfur nucleophile, such as sodium hydrosulfide, to displace the chloride and form 6-methylpyridazine-3-thiol (B189608).
Subsequent oxidation of the 6-methylpyridazine-3-thiol yields the desired this compound. This oxidation can be achieved using various oxidizing agents, with careful control of reaction conditions to avoid over-oxidation to the sulfonic acid. A mixture of sodium hydroxide (B78521) and hydrogen peroxide is a commonly used reagent for this transformation.
Direct Sulfination Techniques (Analogous to Pyridine (B92270) Sulfonation)
Direct C-H functionalization to introduce a sulfinate or sulfonyl group onto a pyridazine ring is a challenging yet desirable approach due to its step-economy. Methodologies analogous to those used for pyridine can be adapted. For pyridines, a common strategy involves activating the ring, for instance with triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt. chemrxiv.org This process can be regioselectively controlled by the choice of base. chemrxiv.org
An electrochemical approach has also been demonstrated for the meta-sulfonylation of pyridines, using nucleophilic sulfinates in a redox-neutral dearomatization-rearomatization strategy. nih.gov This method offers exclusive regiocontrol and compatibility with various functional groups. nih.gov While these methods are established for pyridines, their application to the pyridazine core requires specific adaptation to account for the different electronic properties and reactivity of the 1,2-diazine system. The electron-deficient nature of the pyridazine ring, caused by its two adjacent nitrogen atoms, influences the feasibility and regioselectivity of such direct electrophilic or radical-based sulfination reactions. liberty.edu
Conversion from Sulfonyl Precursors to Sulfinates (e.g., from Sulfonyl Chlorides, Thiols)
A more common and reliable route to pyridazine sulfinates involves the conversion of pre-installed sulfur-containing functional groups. The most prevalent precursors are sulfonyl chlorides and, to a lesser extent, thiols.
From Sulfonyl Chlorides: Pyridazine sulfonyl chlorides serve as key intermediates. These can be synthesized from the corresponding amino-pyridazines via diazotization, followed by a sulfonyl chlorination reaction, a method also used for preparing pyridine-3-sulfonyl chloride. google.com Once the pyridazine sulfonyl chloride is obtained, it can be converted to the corresponding sulfinate. A general and widely used method for this conversion is the reduction of the sulfonyl chloride. nih.gov This transformation is crucial for accessing the sulfinate oxidation state from the more stable sulfonyl chloride. nih.gov
Reductive Pathways for Sulfinate Group Formation
The formation of the sulfinate group from a higher oxidation state sulfur precursor, primarily a sulfonyl chloride, is fundamentally a reductive process. Several reducing agents are effective for this transformation.
One of the most common laboratory and industrial methods involves the reduction of a sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate. nih.gov This method is straightforward and typically provides the sodium sulfinate salt directly in high yield. nih.gov Another established method uses zinc dust as the reducing agent, which can also efficiently convert sulfonyl chlorides to sulfinates. nih.govnih.gov These reductive methods are broadly applicable to a wide range of aromatic and heteroaromatic sulfonyl chlorides and represent the most common strategy for preparing the corresponding sulfinate salts. nih.gov
| Precursor | Reducing System | Product | Key Features |
| Pyridazine-3-sulfonyl chloride | Sodium sulfite (Na₂SO₃) / NaHCO₃ (aq) | Sodium pyridazine-3-sulfinate | Direct formation of sodium salt, high yield. nih.gov |
| Pyridazine-3-sulfonyl chloride | Zinc (Zn) / Na₂CO₃ (aq) | Sodium pyridazine-3-sulfinate | Straightforward reduction, effective alternative. nih.gov |
| Pyridazine-3-sulfonyl hydrazide | N-Chlorosuccinimide (NCS) then reduction | Sodium pyridazine-3-sulfinate | Two-step process via sulfonyl chloride intermediate. mdpi.com |
Counterion Exchange and Sodium Salt Formation
The final step in the synthesis is the formation of the stable sodium salt. In many synthetic routes, the sodium salt is formed in situ. For example, the reduction of a sulfonyl chloride using sodium sulfite directly yields the sodium sulfinate. nih.gov
In cases where the sulfinic acid is first isolated, or a different cation is present, a counterion exchange is necessary. This is typically achieved by treating the sulfinic acid with a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent. The choice of base and solvent is critical to ensure complete conversion and to facilitate the isolation of a pure, solid product. The resulting sodium salt generally exhibits greater stability and is more convenient to handle than the corresponding free sulfinic acid.
| Parameter | Objective | Example Condition |
| Solvent | Solubilize reactants, facilitate reaction | Ethanol, Dichloromethane, Acetonitrile liberty.edunih.govmdpi.com |
| Temperature | Control reaction rate, minimize side reactions | 0 °C to reflux nih.govnih.gov |
| Catalyst/Reagent | Improve reaction efficiency and selectivity | p-Toluenesulfonic acid, Phosphorus oxychloride nih.govresearchgate.net |
| Reaction Time | Ensure complete conversion | 2 to 24 hours liberty.edunih.gov |
| Yield | Maximize product formation | Reported yields vary from 40% to >90% for analogous steps. liberty.edumdpi.com |
Considerations for Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of pyridazine derivatives is an area of growing interest. The goal is to develop more environmentally benign and sustainable processes. Key strategies include the use of safer solvents, energy-efficient reaction conditions, and metal-free catalysts.
One approach involves employing alternative energy sources like microwave irradiation or mechanochemical methods such as grinding, which can significantly reduce reaction times and the need for conventional heating. ekb.eg The development of one-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, enhances process efficiency and reduces waste. researchgate.net Furthermore, designing synthetic routes that avoid heavy metals is a key aspect of green chemistry. For example, metal-free protocols for constructing the pyridazine ring, such as aza-Diels-Alder reactions, offer a more sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.orgorganic-chemistry.org These principles contribute to making the synthesis of compounds like this compound more cost-effective and environmentally friendly. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization of Sodium 6 Methylpyridazine 3 Sulfinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govmdpi.com
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Sodium 6-methylpyridazine-3-sulfinate, a combination of ¹H, ¹³C, and advanced 2D NMR experiments enables a complete assignment of its structure.
The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule. The pyridazine (B1198779) ring contains two aromatic protons, while the methyl group contributes three aliphatic protons. The expected chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the sulfinate group.
The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region of the spectrum due to coupling with each other. The methyl group protons will appear as a singlet in the upfield region. The anticipated chemical shifts are summarized in the table below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridazine H-4 | 7.5 - 7.8 | Doublet (d) |
| Pyridazine H-5 | 7.2 - 7.5 | Doublet (d) |
| Methyl (-CH₃) | 2.5 - 2.8 | Singlet (s) |
¹³C NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The pyridazine ring contains four distinct aromatic carbons, and the methyl group has one aliphatic carbon. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the sulfinate substituent.
The carbon atom bonded to the sulfinate group (C-3) and the carbon bearing the methyl group (C-6) are expected to be significantly influenced by these substituents. The other two pyridazine carbons (C-4 and C-5) will also have characteristic shifts in the aromatic region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (attached to sulfinate) | 155 - 160 |
| C-6 (attached to methyl) | 160 - 165 |
| C-4 | 125 - 130 |
| C-5 | 120 - 125 |
| Methyl (-CH₃) | 20 - 25 |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the atomic connectivity. nih.gov Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysisnih.govuni.lu
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to verify the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural confirmation.
The calculated molecular weight of this compound (C₅H₅N₂NaO₂S) is approximately 180.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation of the parent ion in the mass spectrometer can offer valuable structural information. Common fragmentation pathways for related compounds often involve the cleavage of the weakest bonds. For this compound, likely fragmentation would involve the loss of sulfur dioxide (SO₂) from the sulfinate group or cleavage of the C-S bond. The study of these fragmentation patterns helps to piece together the molecular structure. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₅N₂NaO₂S |
| Molecular Weight | 180.16 g/mol nih.gov |
| Exact Mass | 179.99694 Da nih.gov |
| Predicted Major Fragment | [M-SO₂]⁺ |
| Predicted Major Fragment | [M-Na]⁻ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., Sulfinate Stretching Modes)optica.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfinate group and the substituted pyridazine ring.
The most prominent features in the IR spectrum will be the stretching vibrations of the sulfinate group (S=O). Sulfinates typically exhibit strong symmetric and asymmetric stretching bands. For comparison, zinc p-toluenesulfinate shows these peaks around 990 cm⁻¹ and 943 cm⁻¹. optica.org Additionally, vibrations corresponding to the aromatic C-H bonds, C=C and C=N bonds of the pyridazine ring, and the C-H bonds of the methyl group will be present.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| Asymmetric S=O Stretch (Sulfinate) | 1050 - 1150 |
| Symmetric S=O Stretch (Sulfinate) | 940 - 1000 optica.org |
| C-S Stretch | 600 - 800 |
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structuresnih.gov
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the pyridazine ring and the geometry around the sulfur atom of the sulfinate group.
Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice, known as the supramolecular structure. This includes the analysis of intermolecular interactions such as ion-dipole interactions between the sodium cation and the sulfinate anion, as well as potential hydrogen bonding or π-π stacking interactions between the pyridazine rings of adjacent molecules. nih.gov This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, analysis of related pyridazine derivatives shows the importance of such interactions in their crystal packing.
Crystallographic Analysis of Molecular Conformation and Stereochemistry
Table 1: Predicted Bond and Angle Parameters of this compound
| Parameter | Predicted Value/Range | Notes |
| Pyridazine Ring | Planar | Aromatic heterocyclic ring system. |
| C—S Bond Length | ~1.80 Å | Typical single bond length between carbon and sulfur. |
| S=O Bond Length | ~1.50 Å | Characteristic of a sulfinate group. |
| O—S—O Bond Angle | ~110-115° | Based on VSEPR theory for a trigonal pyramidal geometry. |
| C—S—O Bond Angle | ~105-110° | Influenced by the lone pair on the sulfur atom. |
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is anticipated to be governed by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. The pyridazine ring, being an electron-deficient aromatic system, has a significant dipole moment that promotes π-π stacking interactions with neighboring pyridazine rings. nih.gov These interactions are a crucial factor in the self-assembly of pyridazine-containing molecules in the solid state. nih.gov The centroid-to-centroid distance in such stacked systems is typically in the range of 3.4 to 3.8 Å. researchgate.net
Hydrogen bonding is another critical intermolecular force that would be present. Although the pyridazine ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, the primary sites for hydrogen bonding in this molecule are the oxygen atoms of the sulfinate group. nih.govresearchgate.net In the presence of any co-crystallized water molecules or other hydrogen bond donors, the sulfonate oxygen atoms would readily participate in forming a network of hydrogen bonds. nih.gov This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Significance in Crystal Packing |
| π-π Stacking | Pyridazine rings | Major contributor to the assembly of molecules into columns or layers. nih.gov |
| Ion-Dipole | Sodium cation and pyridazine ring | Contributes to the overall lattice energy. |
| Hydrogen Bonding | Sulfinate oxygen atoms and adventitious water or other donor molecules | Forms a robust network that stabilizes the crystal structure. researchgate.netnih.gov |
| van der Waals Forces | Methyl group and other non-polar regions | Weaker, non-directional forces that contribute to overall packing efficiency. |
Analysis of Sodium Cation Coordination Environment in the Solid State
In the solid state, the sodium cation (Na⁺) will be coordinated by the negatively charged oxygen atoms of the sulfinate groups from neighboring molecules. The coordination number and geometry around the sodium ion can vary but typically range from four to eight, with octahedral or distorted octahedral geometries being common.
Reactivity and Reaction Mechanisms of Sodium 6 Methylpyridazine 3 Sulfinate
Cross-Coupling Reactions Employing the Sulfinate Moiety as a Coupling Partner
Aryl and heteroaryl sulfinates, including pyridazine (B1198779) derivatives, have emerged as effective coupling partners in cross-coupling reactions. acs.org These compounds are typically stable, solid materials that offer advantages over other organometallic reagents. cas.cn The sulfinate group can be displaced in a process known as desulfinative coupling to form new carbon-carbon bonds. bohrium.comdntb.gov.ua
Palladium catalysis is a cornerstone of modern organic synthesis, and desulfinative cross-coupling reactions have become an important strategy. bohrium.comdntb.gov.ua Pyridine (B92270) sulfinates, as analogs to the pyridazine system, have been shown to be excellent nucleophilic partners in palladium-catalyzed reactions with aryl halides, overcoming some of the challenges associated with corresponding boronate reagents, such as instability and difficulty in preparation. semanticscholar.orgrsc.org This approach has proven highly effective, even for traditionally difficult substrates like 2-substituted pyridines. semanticscholar.orgrsc.org
The general mechanism for these couplings involves a catalytic cycle with a palladium complex. While specifics can vary, a key step for pyridine-2-sulfinates involves the formation of a chelated Pd(II) sulfinate complex after the initial transmetalation step. The rate-limiting step is often the extrusion of sulfur dioxide (SO₂) from this complex. acs.org The stability of this intermediate palladacycle significantly influences the reaction rate. acs.org These reactions are versatile, tolerating a range of functional groups on the coupling partners. tcichemicals.com
Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Conditions This table is illustrative of general conditions for related pyridine sulfinates, as specific examples for Sodium 6-methylpyridazine-3-sulfinate were not detailed in the provided search results.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Electrophiles | Ref |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | Aryl Halides | semanticscholar.org |
| Pd₂(dba)₃ / tBuXPhos | NaOH | Toluene / H₂O | 90 | Aryl Halides | organic-chemistry.org |
Transition-Metal-Free Coupling Approaches with Sulfinates
While palladium catalysis is efficient, the cost and potential toxicity of transition metals have driven the development of metal-free alternatives. cas.cn Desulfinative cross-coupling reactions of heteroaryl sulfinates can be achieved without transition-metal catalysts, for instance, by reacting with Grignard reagents. cas.cntcichemicals.com This approach offers a milder and potentially more scalable alternative to traditional methods. cas.cn The reaction between a heteroaryl sulfinate and a Grignard reagent provides a direct pathway to form heterobiaryl structures, which are significant motifs in medicinal chemistry. cas.cn
Nucleophilic Reactions at the Pyridazine Ring System
The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.orgresearchgate.net The positions ortho and para to the ring nitrogens are the most electron-deficient and therefore the most reactive towards nucleophiles. youtube.com
The direct introduction of an amino group onto a pyridazine ring is a valuable transformation. Nucleophilic amination can occur on pyridazine derivatives, often proceeding through an SNAr mechanism where a leaving group is displaced by an amine nucleophile. rsc.orgwur.nl For pyridines, a related heterocycle, the Chichibabin reaction allows for amination by using a potent nucleophile like sodium amide, which can even displace a hydride ion. wikipedia.orgyoutube.com In substituted pyridazines, a leaving group such as a halogen is typically displaced. wur.nl The efficiency and regioselectivity of these amination reactions can be influenced by the reaction conditions and the specific substituents on the pyridazine ring. rsc.orgresearchgate.net
The regioselectivity of nucleophilic attack on the pyridazine ring is dictated by its electronic properties. Nucleophiles preferentially attack the electron-poor carbon atoms. In substituted pyridazines, the position of the substituent and the nature of the leaving group are critical in determining the outcome. acs.orgacs.org For instance, in 3-substituted pyridazines, nucleophilic attack can occur at the C-4 position. rsc.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate influences the reaction pathway and the observed regioselectivity. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. wikipedia.org
Electrophilic Aromatic Substitution Reactions on the Pyridazine Core
In contrast to their reactivity with nucleophiles, pyridazines are highly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgstackexchange.com The electron-withdrawing nature of the two nitrogen atoms makes the ring electron-poor and thus less attractive to electrophiles. wikipedia.org Furthermore, the nitrogen atoms are basic and can be protonated or coordinate to Lewis acids under typical SEAr conditions, which further deactivates the ring by introducing a positive charge. wikipedia.org
Direct electrophilic substitution on the pyridazine core is therefore challenging and often requires harsh conditions, if it proceeds at all. When such reactions do occur, the substitution pattern is influenced by the deactivating effect of the nitrogen atoms. For pyridine, electrophilic substitution, when forced, typically occurs at the 3-position (meta-position). wikipedia.org A strategy to overcome this low reactivity is to first convert the heterocycle to its N-oxide. The oxygen atom can donate electron density back into the ring, making it more susceptible to electrophilic attack and directing the incoming electrophile. wikipedia.org
Oxidation and Reduction Chemistry of the Sulfinate Group
The sulfinate group in this compound is in an intermediate oxidation state, which allows it to undergo both oxidation to form sulfones and reductive coupling reactions to yield disulfides.
The oxidation of the sulfinate group is a common route to access the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents. organic-chemistry.org For instance, reagents like hydrogen peroxide, often in the presence of a suitable catalyst, can efficiently convert sulfinates to sulfones. organic-chemistry.org
Furthermore, sodium sulfinates, such as this compound, are excellent precursors for the synthesis of sulfonamides, which are important structural motifs in many biologically active compounds. researchgate.netd-nb.info A widely used method involves the reaction of the sodium sulfinate with an amine in the presence of a mediator, such as ammonium (B1175870) iodide (NH₄I) or molecular iodine (I₂). researchgate.netrsc.org This process provides a direct and environmentally friendly route to S-N bond formation. researchgate.net The reaction typically proceeds by the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to furnish the sulfonamide. d-nb.info The reaction is versatile, tolerating a wide range of aromatic and aliphatic amines. d-nb.info
| Sodium Sulfinate Substrate | Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium p-toluenesulfinate | Pyrrolidine | NH₄I, CH₃CN, 80°C, 12h | 1-((4-methylphenyl)sulfonyl)pyrrolidine | 92 | researchgate.netd-nb.info |
| Sodium p-toluenesulfinate | Aniline | NH₄I, CH₃CN, 80°C, 12h | 4-methyl-N-phenylbenzenesulfonamide | 75 | researchgate.netd-nb.info |
| Sodium benzenesulfinate | Piperidine | NH₄I, CH₃CN, 80°C, 12h | 1-(phenylsulfonyl)piperidine | 77 | researchgate.netd-nb.info |
| Sodium 4-chlorobenzenesulfinate | Morpholine | NH₄I, CH₃CN, 80°C, 12h | 4-((4-chlorophenyl)sulfonyl)morpholine | 73 | researchgate.netd-nb.info |
| Sodium 4-methoxybenzenesulfinate | Aniline | NH₄I, CH₃CN, 80°C, 12h | 4-methoxy-N-phenylbenzenesulfonamide | 68 | researchgate.netd-nb.info |
Sodium sulfinates can be converted into symmetrical disulfides through reductive coupling. One effective method utilizes a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ system. beilstein-journals.orgresearchgate.netbeilstein-journals.org This approach is advantageous as it avoids the use of odorous thiols and harsh redox reagents typically required in traditional disulfide syntheses. beilstein-journals.org The reaction is applicable to both aryl and alkyl sodium sulfinates, demonstrating broad substrate scope. beilstein-journals.org Mechanistic studies suggest that the reaction proceeds through the formation of a thiosulfonate intermediate. beilstein-journals.orgresearchgate.net
| Sodium Sulfinate Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium 4-methylbenzenesulfinate | TBAI, H₂SO₄, DMF, 120°C, 2h | Bis(4-methylphenyl) disulfide | 95 | researchgate.net |
| Sodium 4-methoxybenzenesulfinate | TBAI, H₂SO₄, DMF, 120°C, 2h | Bis(4-methoxyphenyl) disulfide | 93 | researchgate.net |
| Sodium benzenesulfinate | TBAI, H₂SO₄, DMF, 120°C, 2h | Diphenyl disulfide | 92 | researchgate.net |
| Sodium 4-bromobenzenesulfinate | TBAI, H₂SO₄, DMF, 120°C, 2h | Bis(4-bromophenyl) disulfide | 89 | researchgate.net |
| Sodium 2-naphthalenesulfinate | TBAI, H₂SO₄, DMF, 120°C, 2h | Di(naphthalen-2-yl) disulfide | 85 | researchgate.net |
Mechanistic Investigations using Kinetic Studies and Isotopic Labeling Experiments
Elucidating the precise mechanisms of the transformations involving this compound requires detailed mechanistic studies. Techniques such as kinetic analysis and isotopic labeling are powerful tools for this purpose. numberanalytics.comias.ac.in Isotopic labeling, in particular, allows for the tracking of specific atoms throughout a reaction sequence, providing unambiguous evidence for proposed pathways. ias.ac.inwikipedia.org
For instance, in the oxidation of a sulfinate to a sulfone, ¹⁸O-labeling experiments can be employed to determine the source of the oxygen atom incorporated into the sulfone product. rsc.org By conducting the oxidation reaction in H₂¹⁸O or using an ¹⁸O-labeled oxidant, the position of the isotope in the final sulfone product can be analyzed, typically by mass spectrometry. chemrxiv.org Such an experiment could confirm whether the oxygen atom originates from the solvent, the oxidant, or another source, thereby clarifying the mechanism of oxygen transfer. rsc.org While specific kinetic or isotopic labeling studies on this compound are not widely reported, these established methodologies are fundamental for investigating its reaction mechanisms. numberanalytics.comslideshare.net
Exploration of Radical Processes in Sulfinate Transformations
Many reactions involving sodium sulfinates proceed through radical intermediates. researchgate.netresearchgate.net The sulfinate group is a versatile precursor for generating both sulfonyl radicals (RSO₂•) and thiyl radicals (RS•) depending on the reaction conditions. researchgate.netacs.org
Sulfonyl Radicals (RSO₂•): These are the most common radical species generated from sodium sulfinates. researchgate.netbenthamdirect.com They can be formed through single-electron transfer (SET) oxidation, which can be initiated by metallic oxidants, electrochemical methods, or photoredox catalysis. researchgate.netbenthamdirect.comoup.com Once formed, sulfonyl radicals are key intermediates in sulfonylation reactions, such as the formation of sulfones and sulfonamides. researchgate.netresearchgate.net For example, the addition of a sulfonyl radical to an olefin is a key step in the synthesis of various sulfone derivatives. tandfonline.com
Thiyl Radicals (RS•): Under certain reductive or photoredox conditions, sodium sulfinates can also serve as precursors to thiyl radicals. acs.orgacs.org The generation of a thiyl radical from a sulfinate represents a reduction process. These radicals are key intermediates in the formation of disulfides and other sulfenylated products. acs.org For example, the homocoupling of two thiyl radicals (RS•) leads directly to the formation of a symmetrical disulfide (RSSR). The ability to generate either sulfonyl or thiyl radicals from the same sulfinate precursor highlights the dual reactivity of this functional group and its synthetic utility. acs.orgrsc.org
Theoretical and Computational Studies of Sodium 6 Methylpyridazine 3 Sulfinate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related properties of a molecule.
| Parameter | Description | Hypothetical Data for Sodium 6-methylpyridazine-3-sulfinate |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Data Not Available |
Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
From the electronic structure, various reactivity descriptors can be calculated. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. Fukui functions would further refine this by identifying the most reactive sites within the molecule for such attacks. mdpi.com These studies would pinpoint the reactive centers on the 6-methylpyridazine-3-sulfinate anion.
Conformational Analysis and Energy Landscapes
This analysis would involve calculating the energies of different spatial arrangements (conformations) of the molecule to identify the most stable, lowest-energy structure. By mapping the potential energy surface, researchers could understand the molecule's flexibility and the energy barriers between different conformations, which is crucial for understanding its interactions with other molecules.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net This method is invaluable for studying how molecules interact with their environment, such as in a solvent or at an interface. researchgate.net
Investigation of Molecular Interactions in Solution and at Interfaces
MD simulations could model how a this compound molecule behaves in a solvent like water. This would involve analyzing the formation and dynamics of solvation shells around the sodium cation and the sulfinate anion. It would also elucidate intermolecular interactions, such as hydrogen bonding between the sulfinate oxygens and water molecules, which govern the compound's solubility and behavior in solution.
Simulation of Adsorption Behavior
Simulations could also predict how this compound interacts with and adsorbs onto various surfaces. By modeling the molecule's approach to a material's surface, it is possible to calculate adsorption energies and determine the preferred orientation of the molecule on the surface. This information is critical for applications in areas like materials science and catalysis.
Currently, the absence of specific computational studies on this compound means that these detailed molecular insights remain speculative. Future research in this area would be necessary to populate these analyses with concrete data.
Studies on Tautomerism and Isomerism within the Pyridazine (B1198779) Scaffold
The pyridazine ring, particularly when substituted with groups capable of proton migration, can exhibit tautomerism. For this compound, the corresponding acid, 6-methylpyridazine-3-sulfinic acid, can theoretically exist in different tautomeric forms. Computational studies on analogous pyridazine systems, such as pyridazinones and pyridazinethiones, have been instrumental in predicting the most stable tautomers.
Research on compounds like 6-(2-pyrrolyl)pyridazin-3-one demonstrates that the position of tautomeric equilibria is significantly influenced by substituents on the pyridazine ring. researchgate.net DFT calculations are commonly used to determine the relative energies and, therefore, the stability of potential tautomers. For instance, in pyridazin-3-one systems, the equilibrium between the "oxo" form (N-H) and the "hydroxy" form (O-H) can be computationally assessed. Studies have shown that the oxo-form is often the predominant species. researchgate.net
Similarly, DFT calculations at levels like B3LYP/6-311++G(d,p) are employed to investigate the structures, conformations, and energies of various isomers. ruc.dk These calculations can predict which tautomer is more stable in different environments, such as in the gas phase or in a solvent, by incorporating solvent models like the Polarizable Continuum Model (PCM). ruc.dk
Table 1: Illustrative DFT-Calculated Relative Energies for Pyridazinone Tautomers This table is based on representative data for analogous pyridazine systems to illustrate the application of computational methods.
| Tautomer | Structure | Calculated Relative Energy (ΔE, kcal/mol) in Gas Phase | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) in Solution |
|---|---|---|---|
| Pyridazin-3(2H)-one (Oxo form) | Amide-like N-H | 0.00 (Reference) | 0.00 (Reference) |
| Pyridazin-3-ol (Hydroxy form) | Aromatic O-H | +5.8 | +4.5 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a key tool for mapping the reaction pathways of pyridazine derivatives. DFT modeling allows researchers to explore the mechanisms of complex reactions, identify intermediates, and characterize the transition states that connect them. This provides a molecular-level understanding of reaction feasibility and selectivity.
For example, theoretical studies on the reactions of pyridazines with nucleophiles have helped to elucidate substitution mechanisms. wur.nl DFT calculations can determine the activation barriers for different potential pathways, such as addition-elimination or elimination-addition, thereby predicting the most likely mechanism.
In the context of synthetic modifications to the pyridazine scaffold, such as Suzuki-Miyaura cross-coupling reactions, DFT modeling has been used to rationalize unexpected side reactions like hydrodebromination. mdpi.com By calculating the energies of intermediates and transition states, researchers can construct a detailed energy profile of the reaction, as illustrated in the following table for a hypothetical reaction step. These studies can reveal the roles of solvents and catalysts in the reaction mechanism. mdpi.com
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step This table provides representative data to demonstrate how computational methods are used to study reaction mechanisms.
| Reaction Step | Description | Calculated Activation Energy (ΔE‡, kcal/mol) |
|---|---|---|
| Reactants → Transition State 1 | Oxidative Addition | 15.2 |
| Intermediate 1 → Transition State 2 | Transmetalation | 12.5 |
| Intermediate 2 → Products | Reductive Elimination | 8.9 |
In Silico Prediction and Validation of Spectroscopic Properties
The in silico prediction of spectroscopic properties is a powerful method for structure elucidation and validation. Quantum chemical calculations, especially DFT, can accurately compute various spectroscopic parameters for pyridazine derivatives. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). ruc.dk By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the proposed structures of newly synthesized pyridazinone derivatives can be confidently confirmed. researchgate.netmdpi.com
Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This is invaluable for assigning specific vibrational modes to observed experimental bands, such as the characteristic carbonyl stretches in pyridazinone derivatives. mdpi.com
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can predict the absorption wavelengths (λ_max) in UV-Visible spectra. scilit.com These calculations help in understanding the electronic structure and chromophores within the molecule.
Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Representative Pyridazinone Derivative This table contains illustrative data to show the correlation between predicted and measured spectroscopic values.
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|---|
| ¹³C NMR | C=O Chemical Shift (ppm) | 165.4 | 164.9 |
| ¹H NMR | N-H Chemical Shift (ppm) | 11.2 | 10.9 |
| FT-IR | C=O Stretch (cm⁻¹) | 1680 | 1675 |
| UV-Vis | λ_max (nm) | 298 | 295 |
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Following a comprehensive and repeated search of publicly available scientific literature, it has been determined that there is insufficient information to generate the requested article on the chemical compound “this compound” with the specified level of detail and adherence to the provided outline.
The search for detailed research findings, synthetic methodologies, and data tables concerning the derivatization and analog development of this compound did not yield any specific results for the following sections and subsections:
Derivatization and Analog Development Based on the Sodium 6 Methylpyridazine 3 Sulfinate Scaffold
Library Synthesis Approaches for Structure-Activity Relationship (SAR) Studies
The available information is limited to basic chemical identifiers and properties of the parent compound, with no accessible research detailing its use as a scaffold in the development of new derivatives as outlined. Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the user's instructions is not possible at this time.
Potential Research Directions and Advanced Applications in Chemical Science
Applications in Materials Science and Engineering
The electronic properties inherent to the pyridazine (B1198779) core, characterized by two adjacent nitrogen atoms, create a distinct electronic landscape that could be harnessed for the development of novel functional materials.
The pyridazine ring is a core component in luminol, one of the most well-known chemiluminescent substances. The arrangement of nitrogen atoms in the heterocyclic ring is crucial for the light-emitting pathway. While direct studies on the chemiluminescent properties of Sodium 6-methylpyridazine-3-sulfinate are not extensively documented, its structural similarity to other diazine-based luminophores suggests it could be a candidate for investigation. Research could focus on whether the sulfinate group can modulate the electronic transitions within the pyridazine ring upon chemical or electrochemical oxidation, potentially leading to the emission of light. Exploration in this area would involve triggering the chemiluminescence process, for instance, through reaction with an oxidizing agent like hydrogen peroxide in a basic medium, and characterizing the spectral properties of any emitted light.
Nonlinear optical (NLO) materials are capable of altering the properties of light, a phenomenon that is crucial for applications in optical communications and data processing. mdpi.com The potential for NLO activity in organic molecules often arises from a combination of a π-conjugated system and electron-donating/withdrawing groups, which can lead to a large molecular hyperpolarizability. The pyridazine ring is π-deficient, and the sulfinate group can act as an electron-donating group. This combination suggests that this compound could exhibit NLO properties.
Research on related pyridazine derivatives has demonstrated the viability of this heterocyclic system in NLO applications. For instance, the compound 3,6-bis(2-pyridyl)pyridazine (BPPZ) has been synthesized and studied for its NLO properties. researchgate.net Although its second harmonic generation (SHG) efficiency was found to be less than that of the standard material potassium dihydrogen phosphate (B84403) (KDP), it exhibited a significant first hyperpolarizability. researchgate.net This indicates that the pyridazine core can contribute effectively to molecular NLO response. Future research on this compound would involve computational modeling to predict its hyperpolarizability and experimental verification using techniques like the Kurtz-Perry powder method. researchgate.net
Table 1: NLO Properties of a Related Pyridazine Compound
| Compound | Synthesis Method | Characterization Techniques | Key NLO Finding |
|---|
The development of efficient organic photovoltaic (OPV) materials often relies on molecules with suitable electronic properties, including appropriate energy levels for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to facilitate charge separation and transport. Pyridazine-containing molecules are being explored in this context due to their electron-deficient nature, which can be beneficial for creating n-type or acceptor materials in OPV devices.
The introduction of a methyl group and a sodium sulfinate group onto the pyridazine ring in this compound would modify its electronic structure. The electron-donating methyl group and the ionic sulfinate group would influence the HOMO and LUMO energy levels. Research in this direction would involve synthesizing the compound, characterizing its electrochemical properties via cyclic voltammetry to determine its energy levels, and evaluating its performance as a component in organic solar cell test devices.
Coordination Chemistry of Pyridazine-Sulfinate Ligands
The pyridazine ring, with its two adjacent nitrogen atoms, is a well-established ligand in coordination chemistry, capable of binding to metal ions in various modes. The presence of the sulfinate group in this compound introduces an additional potential coordination site involving the oxygen or sulfur atoms, making it a potentially versatile multidentate ligand.
The pyridazine-sulfinate moiety can act as a bidentate or even a bridging ligand, coordinating to metal centers through both the ring nitrogens and the sulfinate group. This versatility allows for the synthesis of a wide array of metal complexes with diverse geometries and electronic properties. sciencepg.com The synthesis of such complexes would typically involve reacting this compound with various metal salts (e.g., transition metals like copper, nickel, cobalt, or zinc) in a suitable solvent. researchgate.net
Characterization of the resulting metal complexes would be crucial to understand their structure and bonding. Standard analytical techniques would be employed, including:
Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the pyridazine ring and the S-O bonds of the sulfinate group upon coordination to the metal ion. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), NMR can provide detailed information about the ligand's environment in the complex. researchgate.net
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net
Elemental Analysis: To confirm the stoichiometry of the synthesized complexes. rsc.org
Table 2: Examples of Characterization Methods for Pyridazine-Based Metal Complexes
| Complex Type | Metal Ion Example | Ligand Type | Typical Characterization Methods |
|---|---|---|---|
| Mononuclear Complex | Pd(II), Pt(II) | Substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine | IR, 1H NMR, Elemental Analysis, X-ray Diffraction. rsc.org |
| Polynuclear Complex | Cu(II) | Thioether–pyridazine macrocycle | IR, Electronic Spectra, ESR, X-ray Diffraction. researchgate.net |
The ability of the pyridazine-sulfinate ligand to bridge multiple metal centers makes it an excellent candidate for constructing coordination polymers and supramolecular assemblies. pku.edu.cn Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands, and they are of great interest for applications in gas storage, catalysis, and sensing. acs.orgmdpi.com
By carefully selecting the metal ion (which dictates the preferred coordination geometry) and the reaction conditions, it may be possible to direct the self-assembly of this compound and metal ions into one-, two-, or three-dimensional networks. nih.gov For example, the pyridazine nitrogen atoms could bridge two different metal centers, while the sulfinate group could coordinate to a third, leading to the formation of complex, extended architectures. The study of these materials would involve their synthesis under various conditions (e.g., solvothermal synthesis) and structural characterization, primarily through single-crystal X-ray diffraction, to elucidate the resulting network topology. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrogen peroxide |
| 3,6-bis(2-pyridyl)pyridazine (BPPZ) |
| Potassium dihydrogen phosphate (KDP) |
| Copper(II) |
| Nickel(II) |
| Cobalt(II) |
| Zinc(II) |
| Palladium(II) |
| Platinum(II) |
| Silver(I) |
Catalytic Applications of Pyridazine-Sulfinate Derived Systems
Pyridazine sulfinates, including this compound, are emerging as versatile nucleophilic coupling partners in transition metal-catalyzed cross-coupling reactions. rsc.org These compounds serve as effective alternatives to the often unstable and difficult-to-prepare pyridine (B92270) and pyrimidine (B1678525) boronic acids in Suzuki-Miyaura cross-coupling reactions. The utility of pyridazine-sulfinate derived systems extends to the synthesis of bipyridine ligands, which are crucial in metal-mediated catalysis. rsc.orgsemanticscholar.org
The palladium-catalyzed desulfinative cross-coupling of pyridazine sulfinates with aryl and heteroaryl halides has demonstrated a broad scope and functional group tolerance. rsc.orgresearchgate.net For instance, the coupling of various pyridine sulfinates with a range of aryl halides proceeds efficiently in the presence of a palladium acetate (B1210297) and tricyclohexylphosphine (B42057) catalyst system. rsc.org This methodology has been successfully applied to the synthesis of medicinally relevant compounds, highlighting its practical utility. semanticscholar.orgresearchgate.net
Key Features of Pyridazine-Sulfinates in Catalysis:
Stability: They offer a more stable alternative to traditionally used boronic acids, especially for 2-substituted pyridines. semanticscholar.org
Broad Scope: Effective with a wide range of aryl and heteroaryl halides, including those with sterically demanding and electronically diverse substituents. rsc.org
Functional Group Tolerance: Compatible with various functional groups like ketones, esters, and trifluoromethyl groups.
Ligand Synthesis: Enables the synthesis of complex bipyridine ligands essential for the development of new catalysts. rsc.org
Research has shown that the reaction conditions, such as the choice of base and catalyst, are crucial for achieving high yields. rsc.org For example, in the palladium-catalyzed coupling of pyridine-3-sulfinate with 4-bromotoluene, potassium carbonate was found to be the optimal base. rsc.org
Below is a data table summarizing representative examples of palladium-catalyzed cross-coupling reactions involving pyridine sulfinates.
| Entry | Pyridine Sulfinate | Coupling Partner | Catalyst System | Base | Yield (%) |
| 1 | Sodium pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 99 |
| 2 | Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 92 |
| 3 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 2-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 85 |
| 4 | Sodium 6-methoxypyridine-3-sulfinate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 95 |
| 5 | Sodium pyridine-4-sulfinate | 2-Bromopyridine | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 75 |
Data compiled from studies on palladium-catalyzed cross-coupling reactions. rsc.org
The development of these catalytic systems opens new avenues for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science, where pyridine-containing structures are prevalent. semanticscholar.orgresearchgate.net
Development of Novel Synthetic Methodologies and Process Innovations
The synthesis of heterocyclic compounds, including pyridazine derivatives, is increasingly benefiting from the adoption of flow chemistry. mdpi.comuc.pt This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and easier scalability. uc.ptnih.gov While specific research on the flow synthesis of this compound is not extensively documented, the principles and methodologies applied to other heterocyclic sulfinates are highly relevant.
A key advantage of flow chemistry is the ability to safely handle reactive intermediates and hazardous reagents by maintaining small reaction volumes at any given time. nih.govrsc.orgrsc.org For the synthesis of sulfinates, which may involve organometallic reagents or strong oxidants, this is a critical consideration. Continuous-flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved selectivity and reproducibility. uc.pt
For instance, a continuous-flow methodology has been developed for the synthesis of alkyl zinc sulfinates, which are then used for the functionalization of heterocycles. rsc.orgrsc.org This process involves the in situ generation of the sulfinate, which is immediately used in the subsequent reaction step, a "telescoping" approach that minimizes waste and improves efficiency. nih.govrsc.org
Potential Flow Chemistry Approach for Pyridazine Sulfinate Synthesis:
A hypothetical multi-step flow process for a pyridazine sulfinate could involve:
Step 1: Lithiation. A substituted pyridazine is reacted with a strong base like n-butyllithium in a microreactor to generate a lithiated intermediate.
Step 2: Sulfinylation. The organolithium species is then mixed with a stream of sulfur dioxide in a second reactor to form the corresponding sulfinate.
Step 3: Quenching and Work-up. The reaction is quenched, and an in-line extraction can be performed to isolate the desired sodium sulfinate salt.
This approach would benefit from the precise temperature control offered by flow reactors, which is crucial for handling unstable organolithium intermediates. The modular nature of flow systems allows for the seamless integration of these steps, potentially leading to a fully automated and continuous production process. uc.pt
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes, better heat dissipation. |
| Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Scalability | Often requires re-optimization for larger scales. | Straightforward scaling by running the system for longer or in parallel. |
| Efficiency | Intermediate isolation steps can lead to lower overall yields. | "Telescoped" reactions without intermediate isolation. |
The application of flow chemistry to the synthesis of this compound and related compounds holds the promise of developing more efficient, safer, and sustainable manufacturing processes. nih.govmdpi.com
Electrochemical synthesis is gaining traction as a powerful and green alternative to conventional chemical methods for the construction of organic molecules, including heterocyclic compounds. chim.itrsc.org This approach utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. chim.it The electrosynthesis of sulfinates and their derivatives has been an area of active research. researchgate.netrsc.org
While direct electrochemical synthesis of this compound has not been specifically detailed, related electrochemical transformations provide a strong basis for its potential development. For example, the electrochemical oxidative coupling of sodium sulfinates with various organic substrates has been successfully demonstrated. researchgate.net These methods often proceed under mild conditions, at room temperature, and without the need for metal catalysts or chemical oxidants. researchgate.netnih.gov
One plausible electrochemical route to pyridazine sulfinates could involve the reductive cleavage of a pyridazine sulfonyl chloride or the oxidative coupling of a pyridazine thiol. Another promising strategy is the direct C-H sulfonylation of the pyridazine ring using a sulfinate source under electrochemical conditions. researchgate.net
Key Advantages of Electrochemical Synthesis:
Sustainability: Utilizes clean electric current as a "reagent," minimizing the use of hazardous oxidants or reductants. acs.org
High Selectivity: Reaction selectivity can often be tuned by controlling the electrode potential. chim.it
Mild Conditions: Many electrosynthetic reactions can be performed at ambient temperature and pressure.
Versatility: Enables a wide range of transformations, including C-S bond formation. nih.gov
The table below outlines conceptual electrochemical approaches for the synthesis of pyridazine sulfinates.
| Method | Proposed Reaction | Key Features |
| Reductive Cleavage | Pyridazine-SO₂Cl + 2e⁻ → Pyridazine-SO₂⁻ + Cl⁻ | Avoids the use of chemical reducing agents. |
| Anodic Oxidation of Thiol | Pyridazine-SH --[O]--> Pyridazine-SO₂H | Can be performed in an undivided cell, potentially with a mediator. |
| C-H Sulfonylation | Pyridazine-H + SO₂ --[e⁻]--> Pyridazine-SO₂H | Direct functionalization of the heterocyclic core. |
Recent advancements in the electrosynthesis of N/S-heterocycles showcase the potential of this technology. rsc.org For example, the electrochemical synthesis of sulfonated benzothiophenes has been achieved by reacting 2-alkynylthioanisoles with sodium sulfinates in an undivided cell using graphite (B72142) electrodes. nih.govacs.org Such methodologies could be adapted for the synthesis of this compound, offering a more sustainable and efficient route compared to traditional methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
